Thiophène, 2-bromo-3-hexyle-, homopolymère

Vue d'ensemble

Description

Thiophene, 2-bromo-3-hexyl-, homopolymer, also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a useful research compound. Its molecular formula is C32H48S3 and its molecular weight is 528.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiophene, 2-bromo-3-hexyl-, homopolymer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2-bromo-3-hexyl-, homopolymer including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Transistors organiques à effet de champ (OFET)

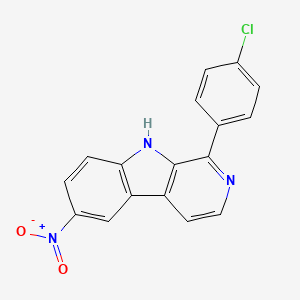

Le P3HT est largement utilisé dans la fabrication d’OFET en raison de son excellente mobilité des porteurs de charge {svg_1}. Les OFET sont des composants essentiels des écrans flexibles, des capteurs et des circuits logiques. La capacité du polymère thiophène à former une structure ordonnée au niveau moléculaire contribue à un transport de charge efficace, ce qui rend les dispositifs plus fiables et plus rapides.

Photovoltaïque organique (OPV)

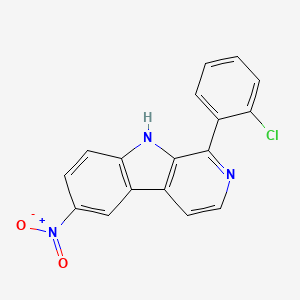

Dans le domaine des OPV, le P3HT sert de matériau de couche active {svg_2}. Sa forte absorption dans le spectre visible et ses bonnes propriétés électriques le rendent adapté à la conversion de l’énergie solaire en énergie électrique. Les OPV à base de P3HT sont légers, potentiellement peu coûteux et peuvent être produits par impression en rouleau, offrant une approche prometteuse pour la récolte de l’énergie solaire.

Inhibiteurs de corrosion

Les dérivés du thiophène sont connus pour agir comme des inhibiteurs de corrosion {svg_3}. Ils forment une couche protectrice sur les métaux, empêchant l’oxydation et la dégradation. Cette application est particulièrement précieuse dans les milieux industriels où les composants métalliques sont exposés à des environnements agressifs.

Diodes électroluminescentes organiques (OLED)

Le P3HT trouve une application dans les OLED, où il est utilisé comme couche émissive {svg_4}. Les OLED bénéficient de la capacité du polymère à émettre de la lumière lors de l’excitation électrique, et elles sont utilisées pour créer des écrans flexibles, efficaces et à contraste élevé.

Propriétés pharmacologiques

Les dérivés du thiophène présentent un éventail de propriétés pharmacologiques, notamment des effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux {svg_5}. Ces propriétés sont exploitées dans le développement de médicaments, conduisant à de nouveaux traitements pour diverses affections.

Activité anti-thrombotique

Certains composés thiophéniques ont montré une activité anti-thrombotique significative {svg_6}. Cela suggère des applications potentielles dans la prévention des caillots sanguins, ce qui est crucial dans le traitement des maladies cardiovasculaires.

Inhibition de la formation de biofilm

La recherche indique que certains dérivés du thiophène peuvent inhiber la formation de biofilms {svg_7}. Ceci est particulièrement important dans les dispositifs médicaux et les implants, où la formation de biofilm peut entraîner des infections et des défaillances des dispositifs.

Test d’hémolyse

Les dérivés du thiophène ont été étudiés pour leur capacité à induire ou à inhiber l’hémolyse {svg_8}, la destruction des globules rouges. Cette application est pertinente pour comprendre les interactions des médicaments avec les cellules sanguines et pour développer des traitements qui nécessitent une hémolyse contrôlée.

Mécanisme D'action

Target of Action

Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .

Mode of Action

The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .

Biochemical Pathways

The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .

Result of Action

The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .

Action Environment

The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .

Safety and Hazards

Orientations Futures

The future directions of P3HT research are primarily focused on improving its properties for use in organic electronics. For example, research is being conducted to improve the electron mobility of P3HT . Additionally, P3HT is being investigated for use in organic photovoltaics (OPV) research and devices .

Analyse Biochimique

Biochemical Properties

Poly(3-hexylthiophene-2,5-diyl) (regioregular) plays a significant role in biochemical reactions, particularly in the development of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, through its π-π conjugated backbone. These interactions are primarily non-covalent, involving π-π stacking and hydrophobic interactions. The compound’s ability to form highly ordered domains enhances its interaction with biomolecules, making it a valuable material in bioelectronics .

Cellular Effects

Poly(3-hexylthiophene-2,5-diyl) (regioregular) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific signaling pathways. For instance, its incorporation into cellular environments can lead to changes in gene expression profiles, potentially impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, Poly(3-hexylthiophene-2,5-diyl) (regioregular) exerts its effects through binding interactions with biomolecules. The π-π conjugated backbone allows it to interact with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form highly ordered domains enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this polymer can be affected by environmental conditions, such as temperature and exposure to light. Long-term exposure to these conditions can lead to degradation, impacting its effectiveness in biochemical applications .

Dosage Effects in Animal Models

The effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved bioelectronic performance. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and toxicity to specific cell types .

Metabolic Pathways

Poly(3-hexylthiophene-2,5-diyl) (regioregular) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interactions with these biomolecules can influence metabolite levels and overall metabolic activity. Its ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing bioelectronic devices .

Transport and Distribution

Within cells and tissues, Poly(3-hexylthiophene-2,5-diyl) (regioregular) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature and π-π conjugated backbone play a crucial role in its transport and distribution, impacting its effectiveness in bioelectronic applications .

Subcellular Localization

Poly(3-hexylthiophene-2,5-diyl) (regioregular) exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for optimizing its use in bioelectronic devices and studying its effects on cellular processes .

Propriétés

IUPAC Name |

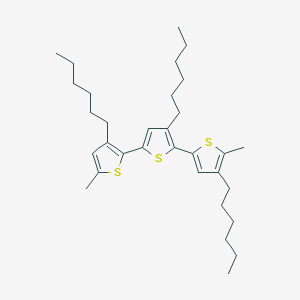

3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKARVMUJJLUQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125321-66-6 | |

| Record name | Poly(3-hexylthiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?

A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].

A1: The research highlights several benefits of P3HT as a saturable absorber:

- Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].

- Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].

- Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)